molecular formula C18H25N3O3 B2539772 1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008927-40-9

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2539772
CAS No.: 1008927-40-9
M. Wt: 331.416
InChI Key: RTIPVKVXCQGKEQ-UHFFFAOYSA-N
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Description

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the morpholine and phenyl groups attached to the pyrrolidine ring enhances its biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the butyl, morpholine, and phenyl groups. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.

    Functionalization: The pyrrolidine ring is then functionalized by introducing the butyl group at the 1-position, the morpholine group at the 4-position, and the phenyl group at the 3-position through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring, which may exhibit similar biological activities.

    Phenylamino Compounds: These compounds have a phenylamino group attached to various core structures.

Uniqueness

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is unique due to the specific combination of the butyl, morpholine, and phenyl groups attached to the pyrrolidine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-2-3-8-21-17(22)13-16(18(21)23)19-14-4-6-15(7-5-14)20-9-11-24-12-10-20/h4-7,16,19H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIPVKVXCQGKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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